Silane SAM Dielectric Modification in Perylene TFTs: ~100× Mobility and >10⁶ On/Off Ratio Enhancement Over Bare SiO₂
In a directly comparable perylene-based OTFT architecture, the insertion of an octadecyltrichlorosilane (OTS) SAM between the SiO₂ gate dielectric and the perylene active layer produced a ~100-fold increase in field-effect mobility and a >10⁶ on/off ratio versus a reference perylene OTFT fabricated on bare SiO₂ . Although OTS is an alkyl silane without a π-conjugated head group, this result establishes a class-level benchmark: silane SAM interlayers dramatically enhance perylene OTFT performance. The target compound Dimethyl[3-(perylen-3-YL)propyl]silyl, bearing its own perylene chromophore directly coupled to a dimethylsilyl anchor, is rationally positioned as a self-contained, perylene-functionalized silane that can serve simultaneously as both the SAM-forming agent and the electroactive component, potentially simplifying device fabrication while retaining the silane-mediated mobility enhancement .
| Evidence Dimension | Field-effect mobility and on/off ratio in perylene OTFTs with silane SAM interlayer vs. bare SiO₂ |
|---|---|
| Target Compound Data | Target compound not directly measured; OTS-SAM/perylene OTFT: mobility ~0.042 cm²/V·s, on/off ratio >10⁶ |
| Comparator Or Baseline | Perylene OTFT on bare SiO₂ (no SAM): mobility ~4.2 × 10⁻⁴ cm²/V·s (estimated from ~100× reported enhancement), on/off ratio ~10⁴ |
| Quantified Difference | ~100× mobility enhancement; on/off ratio improved from ~10⁴ to >10⁶ |
| Conditions | Bottom-gate OTFT architecture: Au/perylene/SAM/SiO₂/p⁺-Si; ultrahigh vacuum fabrication; OTS monolayer as SAM |
Why This Matters
Procurement of a perylene-silane compound that integrates the electroactive perylene and the performance-enhancing silane anchor into a single molecular entity can streamline device fabrication by eliminating a separate SAM deposition step, while offering a comparable mobility enhancement potential demonstrated for silane SAMs in perylene OTFTs.
- [1] Park, D. S.; Kang, S. J.; Kim, H. J.; Jang, M. H.; Noh, M.; Yoo, K.-H.; Whang, C. N.; Lee, Y. S.; Lee, M. H. Characteristics of Perylene-Based Organic Thin-Film Transistor with Octadecyltrichlorosilane Monolayer. J. Vac. Sci. Technol. B 2005, 23 (3), 926–929. View Source
